Regioisomeric Configuration as a Critical Determinant of COX-2 Inhibitory Potency and Selectivity
In a direct comparison of acetylene-linked regioisomers, the compound incorporating the 3-(3-methanesulfonylphenyl)pyridine motif (specifically, 1-(3-methanesulfonylphenyl)-2-(3-pyridyl)acetylene, compound 31) demonstrated potent and selective COX-2 inhibition. Its activity significantly contrasted with related ortho- and para-substituted analogs, underscoring the unique contribution of the meta-sulfonyl, 3-pyridyl architecture [1].
| Evidence Dimension | In vitro COX-2 inhibitory activity (IC50) and selectivity index (SI = COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | Compound 31 (incorporating 3-(3-methanesulfonylphenyl)pyridine motif): COX-2 IC50 = 0.04–0.33 µM range; SI = 18 to >312 [1]. |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.07 µM; SI = 473. Aspirin: In vivo ID50 = 128.7 mg/kg [1]. Related ortho- and para-substituted regioisomers showed distinct, less favorable activity profiles within the same study [1]. |
| Quantified Difference | Compound 31 exhibits COX-2 potency comparable to celecoxib but with a different selectivity window determined by its regioisomeric structure. Its in vivo anti-inflammatory activity (ID50 = 59.9–76.6 mg/kg range) is intermediate between aspirin and celecoxib [1]. |
| Conditions | In vitro COX-1/COX-2 isozyme inhibition assay; in vivo carrageenan-induced rat paw edema model for anti-inflammatory ID50. Data acquired from a systematic regioisomer study [1]. |
Why This Matters
This data provides direct, quantitative evidence that the meta-methanesulfonyl, 3-pyridyl substitution pattern is a non-interchangeable pharmacophore element for achieving a specific COX-2 potency-selectivity profile, justifying the procurement of this specific building block for medicinal chemistry programs targeting this enzyme.
- [1] Chowdhury, M.A. et al. Synthesis and cyclooxygenase inhibitory activities of linear 1-(methanesulfonylphenyl or benzenesulfonamido)-2-(pyridyl)acetylene regioisomers. Bioorg. Med. Chem. 2008, 16, 1948-1956. View Source
